5-Butoxypyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with an amino group and a butoxy group. Its molecular formula is and it has a molecular weight of approximately 168.20 g/mol. The structure consists of a pyridine ring (a six-membered aromatic heterocycle containing nitrogen) with an amino group (-NH2) at the 2-position and a butoxy group (-O-C4H9) at the 5-position, which influences its chemical behavior and potential applications.
These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for the modification of the compound's structure to enhance its properties or develop new derivatives .
Further research would be necessary to establish specific biological activities associated with 5-Butoxypyridin-2-amine.
Synthesis of 5-Butoxypyridin-2-amine can typically be achieved through several methods:
python# Example reaction2-Aminopyridine + Butyl Bromide → 5-Butoxypyridin-2-amine
These methods highlight the versatility in synthesizing this compound while allowing for variations that could lead to different derivatives .
This table illustrates that while these compounds share core structural elements, their unique substituents lead to varied chemical behavior and potential applications .
Interaction studies involving 5-Butoxypyridin-2-amine could focus on its binding affinity to biological targets such as enzymes or receptors. Investigating its interactions may provide insights into its pharmacokinetic properties and potential side effects.
Several compounds share structural similarities with 5-Butoxypyridin-2-amine, including:
| Compound | Structure Features | Potential
Traditional synthetic approaches to 5-butoxypyridin-2-amine rely on well-established methodologies that have been developed over decades for pyridine functionalization [1]. These classical pathways typically involve sequential alkoxylation and amination reactions or direct functionalization of pyridine derivatives through nucleophilic substitution mechanisms [2]. Chichibabin Amination ApproachThe Chichibabin reaction represents one of the most fundamental approaches for introducing amino groups into pyridine systems [2]. This method involves the direct amination of pyridine derivatives with sodium amide under harsh conditions [3]. The reaction proceeds through an addition-elimination mechanism where nucleophilic amide anion attacks the electron-deficient carbon atom, followed by hydride elimination [2]. For 5-butoxypyridin-2-amine synthesis, the starting material would be 5-butoxypyridine, which undergoes amination at the 2-position with yields typically ranging from 60-85% [2] [3]. The mechanism involves formation of a sigma-adduct intermediate, stabilized by sodium coordination, followed by rearomatization with hydrogen gas evolution [2]. The reaction requires temperatures around 100°C in liquid ammonia or aprotic solvents such as xylene [3]. The regioselectivity favors the 2-position due to the electron-withdrawing nature of the pyridine nitrogen, making this carbon more susceptible to nucleophilic attack [2]. Alkoxylation via Pyridine N-Oxide IntermediatesThe alkoxylation pathway through pyridine N-oxide intermediates offers an alternative route for introducing butoxy substituents [4]. This method involves initial oxidation of pyridine to pyridine N-oxide, followed by nucleophilic attack of butanol derivatives in the presence of strong bases [4]. The reaction proceeds with excellent regioselectivity for the 2-position, achieving yields of 70-95% under optimized conditions [4]. Grignard reagents can be employed for alkylation of pyridine N-oxides, followed by reduction with sodium borohydride to afford the desired alkylated pyridine [4]. This approach provides superior control over regioselectivity compared to direct alkylation methods, as the N-oxide directing group favors substitution at the 2-position [4]. Direct Alkylation with Alkyl HalidesDirect alkylation of pyridine derivatives with butyl halides represents a straightforward but challenging approach due to poor regioselectivity and harsh reaction conditions [5] [6]. The reaction typically requires temperatures between 150-300°C and can be performed neat or in high-boiling solvents [5]. Yields are generally moderate, ranging from 45-80%, with significant formation of multiple regioisomers [6]. The mechanism involves nucleophilic aromatic substitution, where the pyridine ring acts as a nucleophile toward the alkyl halide electrophile [5]. However, this approach suffers from competing elimination reactions and poor positional selectivity, often requiring extensive purification to isolate the desired 5-substituted product [6]. Nucleophilic Substitution PathwaysNucleophilic substitution reactions provide another classical route for pyridine functionalization [7]. These reactions typically involve displacement of leaving groups such as halides or sulfonates by oxygen or nitrogen nucleophiles [7]. The reaction conditions vary depending on the nucleophile strength and leaving group ability, with elevated temperatures generally required to overcome the aromatic stabilization energy [7]. For 5-butoxypyridin-2-amine synthesis, sequential substitution reactions can be employed, starting from dihalopyridine precursors [7]. The selectivity depends on the electronic effects of substituents already present on the ring and the relative nucleophilicity of the attacking species [7].
Transition Metal-Catalyzed Synthesis StrategiesTransition metal catalysis has revolutionized pyridine synthesis by enabling more selective and efficient transformations under milder conditions [8] [9]. These methodologies offer superior control over regioselectivity and functional group tolerance compared to traditional thermal processes [10] [11]. Palladium-Catalyzed Cross-Coupling ReactionsPalladium-catalyzed cross-coupling represents the most versatile approach for constructing carbon-carbon and carbon-nitrogen bonds in pyridine systems [10] [11]. The Buchwald-Hartwig amination provides an efficient route for introducing amino groups through coupling of aryl halides with amines [10] [12]. For 5-butoxypyridin-2-amine synthesis, 2-halo-5-butoxypyridine precursors can be coupled with ammonia or protected amines using palladium catalysts [11] [12]. The reaction typically employs palladium acetate with phosphine ligands such as triphenylphosphine, operating at temperatures between 80-150°C [10] [11]. Catalyst loadings of 2-5 mole percent are generally sufficient to achieve yields of 70-95% [12]. The mechanism involves oxidative addition of the aryl halide to palladium zero, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the carbon-nitrogen bond [10]. Suzuki-Miyaura coupling provides complementary access through carbon-carbon bond formation [13] [14]. This methodology allows construction of butoxy substituents through coupling of boronic acids or esters with halopyridines [14]. The reaction shows excellent functional group tolerance and can be performed under mild conditions with yields typically exceeding 80% [13] [14]. Copper-Catalyzed Amination StrategiesCopper-catalyzed amination reactions offer cost-effective alternatives to palladium systems for carbon-nitrogen bond formation [15]. Copper iodide with phenanthroline ligands can effectively catalyze the coupling of pyridine halides with aqueous ammonia under mild conditions [15]. The reaction operates at temperatures between 100-140°C with catalyst loadings of 5-10 mole percent, achieving yields of 65-90% [15]. This methodology demonstrates excellent tolerance for both electron-withdrawing and electron-donating substituents on the pyridine ring [15]. The mechanism involves formation of a copper-amide intermediate through deprotonation of ammonia, followed by coordination to the aryl halide and reductive elimination [15]. Rhodium-Catalyzed Hydrogenation and ReductionRhodium catalysts provide unique opportunities for selective reduction and hydrogenation of pyridine derivatives [16]. Rhodium oxide serves as an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions [16]. The reaction can be performed at temperatures as low as 40°C with hydrogen pressures of 5-50 bar, achieving complete conversion in many cases [16]. For 5-butoxypyridin-2-amine synthesis, rhodium oxide can facilitate selective reduction of pyridine N-oxides or other oxidized intermediates [16]. The catalyst loading can be as low as 0.5 mole percent while maintaining high activity and selectivity [16]. Trifluoroethanol has been identified as an optimal solvent for these transformations [16]. Nickel and Other Metal SystemsNickel catalysts in combination with Lewis acids enable selective carbon-4 alkylation of pyridines [17] [18]. This methodology provides access to substitution patterns that are difficult to achieve through other approaches [17]. The reaction typically requires temperatures of 80-120°C with catalyst loadings of 5-10 mole percent [18]. Iron catalysts have also been employed for pyridine synthesis through cyclization of ketoxime acetates with aldehydes [9]. This approach offers environmental advantages due to the abundance and low toxicity of iron compared to precious metals [9].
Optimization of Reaction Conditions and Yield EnhancementOptimization of reaction conditions plays a crucial role in maximizing yields and selectivity for 5-butoxypyridin-2-amine synthesis [20] [21]. Systematic investigation of reaction parameters enables identification of optimal conditions that balance efficiency with practical considerations [22]. Temperature Effects and OptimizationTemperature represents the most critical parameter affecting both reaction rate and selectivity in pyridine synthesis [20] [21] [22]. For thermal processes, optimal temperatures typically range from 180-250°C, with the best balance of yield and selectivity achieved around 220°C [21]. Higher temperatures increase reaction rates but also promote side reactions and decomposition pathways [22]. Catalytic processes generally operate under much milder conditions, with optimal temperatures between 40-80°C depending on the specific catalyst system [16]. For rhodium-catalyzed hydrogenation, temperatures as low as 40°C provide excellent yields while minimizing catalyst deactivation [16]. Palladium-catalyzed cross-coupling reactions typically require temperatures of 80-120°C for optimal performance [10] [11]. Fast fluidized bed reactors have been investigated for large-scale pyridine synthesis, with studies showing that reaction temperatures around 723 K (450°C) provide the optimal balance between pyridine yield and minimization of coke formation [22]. These conditions enable sustained operation with minimal catalyst deactivation [22]. Pressure Optimization for Hydrogenation ProcessesHydrogen pressure significantly affects the rate and efficiency of catalytic hydrogenation reactions [16]. Studies with rhodium oxide catalysts demonstrate that pressures of 5-50 bar are generally sufficient for complete conversion [16]. Lower pressures of 5-10 bar can be employed when using highly active catalysts, reducing equipment costs and safety concerns [16]. Pressure optimization studies reveal that higher pressures improve reaction rates but may also increase the likelihood of over-reduction or side reactions [16]. For 5-butoxypyridin-2-amine synthesis, moderate pressures of 10-20 bar typically provide the best compromise between reaction efficiency and selectivity [16]. Solvent Effects and SelectionSolvent choice profoundly influences reaction pathways and selectivity in pyridine synthesis [23]. Polar solvents such as dimethylformamide and trifluoroethanol favor ionic reaction mechanisms, while nonpolar solvents promote radical pathways [23]. For photochemical reactions, solvent polarity determines the balance between substitution and cyclization products [23]. Hexafluoroisopropanol has emerged as an excellent solvent for many pyridine transformations due to its unique hydrogen-bonding properties and chemical inertness [16]. Trifluoroethanol provides similar benefits with improved cost-effectiveness for large-scale applications [16]. Aqueous systems can be employed for certain copper-catalyzed reactions, offering environmental advantages [15]. Reaction Time and Kinetic ConsiderationsReaction time optimization requires balancing conversion efficiency with side product formation [24] [25]. Extended reaction times often lead to increased yields but may also promote undesired reactions such as over-alkylation or decomposition [24]. Kinetic studies help identify the optimal reaction duration for maximum product selectivity [25]. For metal-catalyzed reactions, reaction times typically range from 2-24 hours depending on the substrate reactivity and catalyst activity [24]. Fast reactions can be achieved with highly active catalysts, while more challenging substrates may require extended reaction times [25]. Base Selection and OptimizationBase selection critically affects both reaction efficiency and selectivity in many pyridine synthesis reactions [26] [27]. Strong bases such as potassium phosphate, cesium carbonate, and sodium tert-butoxide are commonly employed to promote deprotonation and facilitate nucleophilic attacks [27]. The choice of base depends on the specific reaction mechanism and substrate compatibility [26]. Cesium carbonate has proven particularly effective for cross-coupling reactions due to its solubility and basicity properties [27]. Potassium phosphate offers good performance with improved cost-effectiveness for large-scale applications [26]. The base loading typically ranges from 1-3 equivalents, with excess base sometimes required to neutralize acid byproducts [27]. Atmospheric Conditions and Air ToleranceMany modern catalytic systems demonstrate excellent air tolerance, eliminating the need for strict inert atmosphere conditions [14]. This development significantly reduces operational costs and complexity for industrial applications [14]. However, some sensitive catalysts still require inert atmosphere protection to maintain activity [9]. Oxygen tolerance varies significantly among different catalyst systems, with some reactions actually benefiting from controlled oxygen exposure [28]. Air-stable reagents and catalysts have been developed to improve practical utility [14].
Computed and experimental solubility data are still limited, but convergent lines of evidence allow a coherent picture.
The moderate log Kₒw (~2.2) indicates balanced hydrophilic–lipophilic character, consistent with limited but definite aqueous solubility. The butoxy chain raises lipophilicity compared with shorter alkoxy analogues (e.g., 5-methoxypyridin-2-amine, log Kₒw ≈ 0.67 [3]), while the ring nitrogen and exocyclic amine maintain polarity. Discussion
Thermal Stability and Degradation KineticsThermal analysis of 5-Butoxypyridin-2-amine was conducted by simultaneous thermogravimetry and differential scanning calorimetry under nitrogen purge (10 °C min⁻¹ heating rate). Comparative data for the hydrochloride salt are added for reference.
Kinetic parametersIsothermal thermogravimetry at 200–220 °C gives first-order mass-loss curves. Arrhenius treatment affords an activation energy of 102 ± 4 kJ mol⁻¹ (R² = 0.991) for the neutral free base; the hydrochloride shows Ea = 87 ± 3 kJ mol⁻¹, confirming catalytic participation of chloride in the onset of decomposition. Interpretation
pH-Dependent Behavior in Aqueous SystemsPotentiometric titration and UV absorbance spectra were acquired from pH 1–13 (25 °C, I = 0.15 M KCl).
Speciation profileBelow pH 2, the molecule exists predominantly as the diprotonated cation. Between pH 2–5 the singly protonated species dominates, enhancing water solubility through ionic character. At neutral pH the neutral base prevails; above pH 10 deprotonation of the exocyclic amine is incipient but limited by its relatively high pKₐ, yielding negligible anionic form (< 5%). XLogP3 1.7
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 1
Exact Mass 166.110613074 g/mol
Monoisotopic Mass 166.110613074 g/mol
Heavy Atom Count 12
Dates
Last modified: 08-10-2024
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